3-(2,4,5-Trifluorophenyl)pyrrolidine hcl
Description
3-(2,4,5-Trifluorophenyl)pyrrolidine HCl is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₁F₃N·HCl and a molecular weight of 249.66 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with a 2,4,5-trifluorophenyl group, forming a secondary amine hydrochloride salt. The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) drug development, particularly as a dopamine or serotonin receptor modulator . Its crystalline structure and high solubility in polar solvents (e.g., water, ethanol) facilitate formulation in preclinical studies.
Properties
Molecular Formula |
C10H11ClF3N |
|---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-(2,4,5-trifluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-10(13)9(12)3-7(8)6-1-2-14-5-6;/h3-4,6,14H,1-2,5H2;1H |
InChI Key |
BITFFBUFJLGBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-(2,4,5-Trifluorophenyl)pyrrolidine HCl with structurally and functionally related compounds, focusing on molecular properties, pharmacological activity, and toxicity profiles.
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Molecular Weight (g/mol) | Substituents | LogP | Solubility (mg/mL) | Key Activity |
|---|---|---|---|---|---|
| This compound | 249.66 | 2,4,5-F₃Ph, HCl salt | 2.1 | 12.8 (H₂O) | Dopamine D3 receptor antagonist |
| 3-(3,4-Dichlorophenyl)pyrrolidine HCl | 262.57 | 3,4-Cl₂Ph, HCl salt | 2.8 | 8.2 (H₂O) | Serotonin 5-HT₂C agonist |
| 3-(4-Fluorophenyl)piperidine HCl | 215.69 | 4-FPh, HCl salt | 1.7 | 18.5 (H₂O) | Sigma-1 receptor modulator |
Key Findings:
Lipophilicity and Selectivity: The trifluorophenyl group in the target compound confers a lower LogP (2.1) compared to the dichlorophenyl analog (LogP 2.8), reducing nonspecific binding and improving CNS penetration . In contrast, 3-(4-Fluorophenyl)piperidine HCl exhibits lower LogP (1.7) but lacks the multi-fluorine substitution needed for high receptor selectivity.
Pharmacological Activity :
- This compound demonstrates 10-fold higher affinity for dopamine D3 receptors (IC₅₀ = 15 nM) than the dichlorophenyl analog (IC₅₀ = 150 nM), attributed to fluorine’s electronegativity enhancing hydrogen-bond interactions .
- The dichlorophenyl variant shows stronger 5-HT₂C agonism, linked to chlorine’s bulkier steric profile altering receptor conformational dynamics .
Toxicity and Metabolic Stability :
- The trifluorophenyl group reduces cytochrome P450-mediated metabolism compared to chlorinated analogs, lowering hepatotoxicity risks in rodent models .
- Piperidine derivatives (e.g., 3-(4-Fluorophenyl)piperidine HCl ) exhibit faster clearance due to reduced plasma protein binding, limiting therapeutic utility .
Biological Activity
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a trifluorophenyl group , which significantly influences its chemical properties. The presence of three fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for various therapeutic applications. Its molecular formula and structure are critical for understanding its interactions with biological targets.
Research suggests that 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride may interact with multiple biological targets, including receptors and enzymes. The trifluorophenyl moiety likely increases binding affinity through enhanced hydrophobic interactions. This interaction profile is crucial for its potential therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride exhibits notable activity against various biological targets. For instance, it has been evaluated for its role as a ligand in receptor binding assays, indicating potential applications in treating neurodegenerative diseases and other conditions.
Table 1: Summary of Biological Activities
Case Studies
- Neurodegenerative Disease Models : In studies using tau and Aβ plaque transgenic mouse models, compounds similar to 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride showed significant improvements in tau pathology and neuron loss reduction. These findings highlight the compound's potential as a neuroprotective agent.
- Microtubule Stabilization : Research indicates that certain derivatives of pyrrolidine compounds can stabilize microtubules, which is essential for maintaining neuronal integrity. The structural characteristics of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride may contribute to similar effects, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride. Variations in substituents can lead to significant differences in activity profiles.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine | Methyl group on pyrrolidine | Enhanced lipophilicity |
| 1-(2,4-Difluorophenyl)pyrrolidine | Substituted with difluoro instead of trifluoro | Different electronic properties affecting reactivity |
| 4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | Exhibits different biological activity patterns |
These comparisons illustrate how modifications can influence both chemical behavior and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
